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Compound of Interest

Compound Name: Selenium-79

Cat. No.: B1240439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a curated summary of key thermodynamic data for inorganic selenium

compounds. The data is essential for understanding the behavior of selenium in various

chemical and biological systems, particularly relevant in fields such as environmental science,

materials science, and drug development. While the focus of this document is on general

selenium compounds, the data serves as a critical reference for studies involving the long-lived

fission product, Selenium-79, as the thermodynamic properties of an element's compounds

are largely independent of its isotopic composition under standard conditions.[1]

Core Thermodynamic Data
The following tables summarize the standard molar enthalpy of formation (ΔfH°), standard

molar Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°) for key selenium

compounds at 298.15 K (25 °C) and 1 bar. These values are fundamental for predicting the

spontaneity and equilibrium of chemical reactions. The data is primarily sourced from

comprehensive reviews and databases such as the NEA-TDB project and NIST-JANAF

Thermochemical Tables.[2][3][4]

Table 1: Thermodynamic Data for Solid and Gaseous Selenium Species
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Chemical
Species

State ΔfH° (kJ/mol) ΔfG° (kJ/mol) S° (J/K·mol)

Se (hexagonal,
gray)

solid 0 0 42.44

Se (monoclinic,

red)
solid 0.7 N/A N/A

Se(g) gas 227.1 187.1 176.6

Se₂(g) gas 146 96 252

Data sourced from WebElements, citing NBS Technical Notes and CODATA.[3]

Table 2: Thermodynamic Data for Aqueous Selenium Species

Chemical
Species

State ΔfH° (kJ/mol) ΔfG° (kJ/mol) S° (J/K·mol)

H₂SeO₃(aq) aqueous -505.32 ± 0.65 N/A N/A

HSeO₄⁻(aq) aqueous -582.70 ± 4.70 N/A N/A

Data sourced from a study on the molar entropy of the Selenium (VI)/(IV) couple.[5]

N/A: Not available in the cited sources.

Experimental Protocols for Thermodynamic Data
Determination
The thermodynamic values presented are derived from various experimental techniques.

Understanding these methodologies is crucial for assessing the quality and applicability of the

data.

2.1 Calorimetry Calorimetry is a primary technique for directly measuring the heat changes

associated with chemical reactions, allowing for the determination of enthalpy changes (ΔH).
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Adiabatic Calorimetry: This is one of the most precise methods for measuring heat capacity

(Cp).[6][7] The sample is placed in a calorimeter that is thermally isolated from its

surroundings. A known amount of electrical energy is introduced to heat the sample, and the

resulting temperature change is meticulously measured. By measuring heat capacity as a

function of temperature, other thermodynamic functions like entropy and enthalpy can be

calculated.[6] Accuracies of ±0.1% are routinely achievable in the 10 to 600 K range.[7]

Differential Scanning Calorimetry (DSC): In DSC, the difference in the amount of heat

required to increase the temperature of a sample and a reference is measured as a function

of temperature. While generally less accurate than adiabatic calorimetry, modern computer-

interfaced DSC instruments can achieve accuracies better than ±0.5% in certain temperature

ranges.[6]

Solution Calorimetry: This method involves measuring the heat change when a compound is

dissolved in a suitable solvent. It is often used to determine the enthalpy of formation of a

substance by measuring the enthalpy of a reaction in solution.

2.2 Electrochemical Methods Electrochemical measurements can be used to determine Gibbs

free energy changes (ΔG), from which enthalpy and entropy can be derived.

Cyclic Voltammetry: This technique is used to study the redox behavior of species in

solution. By measuring the standard redox potential of a reaction at different temperatures,

the standard molar entropy change (ΔrS°) can be determined using the temperature

dependence of the standard potential.[5] From the relationship ΔG° = -nFE° and ΔG° = ΔH° -

TΔS°, all major thermodynamic parameters can be calculated.

2.3 Spectroscopic Methods For gaseous molecules, statistical mechanics can be applied to

spectroscopic data (e.g., from infrared and Raman spectroscopy) to calculate thermodynamic

properties like entropy and heat capacity.[2] This involves determining the vibrational and

rotational energy levels of the molecules.

Visualizing Thermodynamic Relationships and
Workflows
3.1 Logical Relationship of Core Thermodynamic Functions
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The fundamental relationship between Gibbs free energy, enthalpy, and entropy is described by

the Gibbs-Helmholtz equation. This relationship governs the spontaneity of a chemical process.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ΔG°
Gibbs Free Energy

Reaction Spontaneity
(at constant T and P)

 < 0 Spontaneous
 = 0 Equilibrium

 > 0 Non-spontaneous

ΔH°
Enthalpy

ΔG° = ΔH° - TΔS°

TΔS°
Entropy Term

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Preparation

2. Experimentation

3. Data Processing

Sample Synthesis
& Purification

Characterization
(e.g., XRD, Purity)

Calorimetric Measurement
(e.g., Adiabatic, DSC)

Sample Loading

Raw Data Acquisition
(Heat flow, ΔT)

Data Output

Calculation of Cp,
ΔH, or ΔS

Uncertainty Analysis

Published Thermodynamic
Values

Final Data

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1240439?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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